molecular formula C9H13N5 B2730342 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine CAS No. 1856069-29-8

1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B2730342
CAS No.: 1856069-29-8
M. Wt: 191.238
InChI Key: ACSPLQFGNKNLBP-UHFFFAOYSA-N
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Description

1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-imidazole with 3-aminopyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-imidazole: Shares the imidazole ring but lacks the pyrazole moiety.

    3-aminopyrazole: Contains the pyrazole ring but lacks the imidazole moiety.

    1-ethyl-3-(1H-imidazol-1-ylmethyl)-1H-pyrazole: Similar structure but with different substitution patterns.

Uniqueness

1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets and enhances its potential as a multifunctional compound in various applications .

Properties

IUPAC Name

1-ethyl-5-(imidazol-1-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-2-14-8(5-9(10)12-14)6-13-4-3-11-7-13/h3-5,7H,2,6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSPLQFGNKNLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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